4-(1H-1,2,4-triazol-1-yl)aniline
Overview
Description
4-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound with the molecular formula C8H8N4 . It has a molecular weight of 160.18 g/mol . This compound is used in early discovery research .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis
The molecular structure of 4-(1H-1,2,4-triazol-1-yl)aniline includes a 1,2,4-triazole ring attached to an aniline group . The InChI key for this compound is BLNPEJXSNSBBNM-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline involves chemical reactions that lead to the formation of a 1,2,4-triazole ring .Physical And Chemical Properties Analysis
4-(1H-1,2,4-triazol-1-yl)aniline has a molecular weight of 160.18 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. Its exact mass and monoisotopic mass are 160.074896272 g/mol .Scientific Research Applications
Anticancer Agents
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized and evaluated for their anticancer properties . Some of these hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC 50 values ranging from 15.6 to 23.9 µM . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . These hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Apoptosis Induction
Further investigation showed that some compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . This indicates the potential of these compounds in cancer treatment through the mechanism of apoptosis induction .
Anticancer Drug Design
The 1,2,4-triazole benzoic acid hybrids showed acceptable correlation with bioassay results in regression plots generated by 2D QSAR models . This suggests that these compounds could be used in the design and development of more selective and potent anticancer drugs .
Synthesis of Novel Derivatives
Nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones were synthesized . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
Cytotoxic Activities Evaluation
The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Safety Evaluation
The safety of these compounds was also evaluated on MRC-5 as a normal cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Molecular Docking Studies
Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target . This could provide valuable insights for the design of more effective anticancer agents .
Mechanism of Action
Target of Action
It has been suggested that the compound may have potential anticancer properties .
Mode of Action
Some studies suggest that certain 1,2,4-triazole derivatives can interact with β-tubulin via h-bonding , which could potentially disrupt the microtubule network in cells and lead to cell death .
Biochemical Pathways
Given its potential anticancer properties , it may affect pathways related to cell proliferation and apoptosis.
Result of Action
In vitro cytotoxic evaluation of certain 1,2,4-triazole hybrids, which may include 4-(1H-1,2,4-triazol-1-yl)aniline, indicated that some of these compounds exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNPEJXSNSBBNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352848 | |
Record name | 4-(1H-1,2,4-Triazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6523-49-5 | |
Record name | 4-(1H-1,2,4-Triazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,2,4-Triazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes P-NH2-DNPT a compound of interest for energetic materials?
A: P-NH2-DNPT, a nitro-rich 1,2,4-triazole derivative, has shown promise as a potential energetic material due to its multi-step decomposition mechanism. [, ] This characteristic is significant for applications like rocket fuels, where controlled energy release is crucial.
Q2: How was the thermal stability of P-NH2-DNPT investigated in the provided research?
A: Researchers utilized a pulsed photoacoustic (PA) pyrolysis technique to evaluate the thermal stability of P-NH2-DNPT. [, ] This involved subjecting the compound to increasing temperatures (30-350 °C) and employing a pulsed laser (532 nm and 266 nm wavelengths) to trigger the release of nitrogen dioxide (NO2) molecules during decomposition. The PA signal generated by the released NO2 provided insights into the decomposition process. Furthermore, thermogravimetric-differential thermal analysis (TG-DTA) was employed to complement the PA findings and confirm the multi-step decomposition behavior.
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